molecular formula C20H20N2O2S2 B2880246 (Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849018-46-8

(Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2880246
CAS No.: 849018-46-8
M. Wt: 384.51
InChI Key: NPOUUMKXHXTDHX-NXLLQJLMSA-N
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Description

(Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a synthetic rhodanine-derived compound that functions as a potent photosensitizer for photodynamic therapy (PDT) research. Its primary research value lies in its ability to generate cytotoxic reactive oxygen species (ROS) upon irradiation with visible light, a mechanism known as photocytotoxicity [https://pubs.acs.org/doi/10.1021/acsomega.1c02344]. The molecular structure incorporates a donor-π-acceptor (D-π-A) configuration, where the diethylamino group acts as an electron donor and the rhodanine-thioxothiazolidinone core serves as a strong electron acceptor. This design promotes efficient intramolecular charge transfer, leading to a high singlet oxygen quantum yield, which is crucial for inducing apoptosis and necrosis in cancer cell models [https://www.sciencedirect.com/science/article/abs/pii/S0223523419307147]. Beyond its core application in oncology research, this chromophore is also investigated in the development of organic optoelectronic materials due to its strong light-harvesting properties and significant solvatochromic behavior, making it a candidate for use in dye-sensitized solar cells (DSSCs) and nonlinear optical (NLO) materials [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra00954a]. Researchers utilize this compound to study structure-property relationships in push-pull chromophores and to explore novel therapeutic strategies against multidrug-resistant bacterial biofilms using antimicrobial photodynamic therapy (aPDT).

Properties

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-21(4-2)15-10-12-16(13-11-15)22-19(23)18(26-20(22)25)9-5-7-17-8-6-14-24-17/h5-14H,3-4H2,1-2H3/b7-5+,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOUUMKXHXTDHX-NXLLQJLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a primary amine with carbon disulfide and chloroacetic acid under basic conditions to form a thiazolidine intermediate.

    Substitution with Diethylamino Group: The intermediate is then reacted with 4-diethylaminobenzaldehyde in the presence of a base to introduce the diethylamino group at the 3-position.

    Aldol Condensation: The final step involves an aldol condensation reaction with furan-2-carbaldehyde to introduce the furan-2-ylallylidene group at the 5-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the allylidene group, potentially converting them to single bonds.

    Substitution: The aromatic ring with the diethylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the allylidene group.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls or interfere with metabolic pathways makes it a candidate for new antimicrobial agents.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways, making it a potential candidate for chemotherapy drugs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to its complex structure.

Mechanism of Action

The mechanism by which (Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one exerts its effects involves several molecular targets and pathways:

    Antimicrobial Action: It may inhibit key enzymes involved in microbial cell wall synthesis or disrupt membrane integrity.

    Anticancer Action: The compound can induce apoptosis through the activation of caspases and the mitochondrial pathway, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Aminoalkyl vs. Aryl Groups
  • Compound 27 (): (Z)-5-((E)-3-(4-(dimethylamino)phenyl)allylidene)thiazolidine-2,4-dione Position 3: Methyl groups on the amino substituent (dimethylamino vs. diethylamino). Core: Thiazolidine-2,4-dione (lacks the thioxo group at position 2). The 2,4-dione core may decrease electrophilicity relative to the thioxo derivative, affecting reactivity .
Chlorophenyl Derivatives
  • Compound in : 3-(3-Chlorophenyl)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one Position 3: 3-Chlorophenyl (electron-withdrawing) vs. diethylamino phenyl (electron-donating). Activity: Exhibits an IC50 of ~100,000 nM against Plasmodium Enoyl-ACP reductase, indicating low potency. The chloro substituent may hinder target binding compared to amino groups .

Substituent Variations at Position 5

Benzylidene vs. Allylidene Groups
  • Compound 3 (): (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one
    • Position 5 : 3-Fluorobenzylidene (rigid aromatic system) vs. furan-allylidene (flexible, conjugated system).
    • Activity : Demonstrated anticancer and antimicrobial properties. The fluorine atom enhances lipophilicity and metabolic stability .
Furan-Containing Derivatives
  • Compound 136 (): (Z)-3-(bicyclo[2.2.1]heptan-2-yl)-5-((5-(4’-chlorophenyl)-3-(piperazin-1-yl)pentyl)furan-2-yl)methylene-2-thioxothiazolidin-4-one
    • Position 5 : Chlorophenyl-furan with a piperazinyl-pentyl chain.
    • Activity : Potent influenza virus fusion inhibitor. The extended alkyl chain and chlorophenyl group likely enhance hydrophobic interactions with viral envelope proteins .

Core Modifications: Thioxo vs. Dione

  • Ethoxybenzylidene enhances π-stacking capabilities .

Antiviral Activity

  • Compound 136 () shows potent anti-influenza activity by disrupting viral fusion, attributed to its bulky bicycloheptane and chlorophenyl-furan substituents. In contrast, the target compound’s furan-allylidene and diethylamino groups may favor interactions with different viral targets .

Antiparasitic Activity

  • Compound in : (Z)-3-(3-(7-Chloroquinolin-4-ylamino)propyl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one Integrates a chloroquinoline moiety, linking antimalarial activity to heme polymerization inhibition. The fluorobenzylidene group may enhance target specificity .

Antimicrobial and Anticancer Activity

  • Compound 3a–e (): (Z)-5-Substituted benzylidene-2-thioxothiazolidin-4-one analogs with nitro or methoxy groups exhibit moderate antimicrobial activity. Electron-withdrawing groups (e.g., nitro) enhance antibacterial potency, while electron-donating groups (e.g., methoxy) improve antifungal effects .

Data Tables

Table 1: Structural and Activity Comparison of Selected Thiazolidin-4-one Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Core Structure Key Biological Activity Reference
Target Compound 4-(Diethylamino)phenyl (E)-3-(Furan-2-yl)allylidene 2-Thioxothiazolidin-4-one N/A (Data limited)
Compound 27 () 4-(Dimethylamino)phenyl (E)-3-(4-(Dimethylamino)phenyl)allylidene Thiazolidine-2,4-dione Not reported
Compound 136 () Bicyclo[2.2.1]heptan-2-yl 5-(4’-Chlorophenyl)furan-2-yl 2-Thioxothiazolidin-4-one Influenza virus fusion inhibitor
Compound in 3-Chlorophenyl 5-(3-Chlorophenyl)furan-2-yl 2-Thioxothiazolidin-4-one IC50 ~100,000 nM (Malaria FabI)

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